[2-(2,2-Dimethylpropoxy)phenyl]amine
Description
[2-(2,2-Dimethylpropoxy)phenyl]amine is a substituted aromatic amine featuring a 2,2-dimethylpropoxy (neopentyloxy) group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7H,8,12H2,1-3H3 |
InChI Key |
PRGWGLURRQEPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the ortho position of the phenylamine core dictates key physicochemical properties. Below is a comparative analysis:
Key Observations :
- Solubility : Hydrophobicity increases with bulkier substituents (neopentyloxy > benzyloxy > trifluoromethoxy), which may necessitate formulation adjustments for biological applications.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce the basicity of the amine, whereas electron-donating groups (e.g., benzyloxy) enhance it .
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